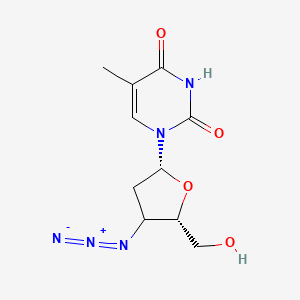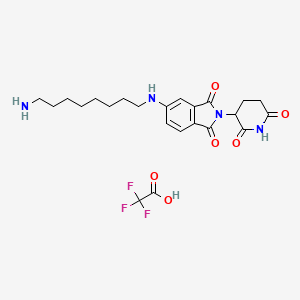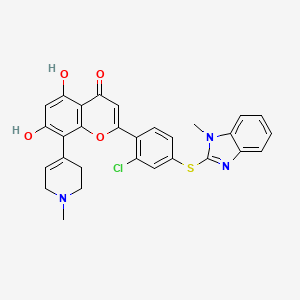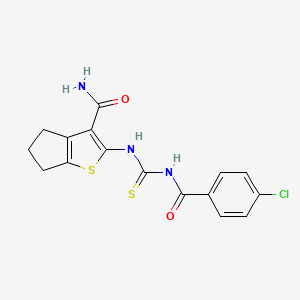![molecular formula C12H16N8O3 B15141504 (2R,3S,5S)-4-azido-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B15141504.png)
(2R,3S,5S)-4-azido-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S,5S)-4-azido-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique azido group and purine base, making it a subject of interest in medicinal chemistry and molecular biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5S)-4-azido-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the oxolane ring: This step involves the cyclization of a suitable precursor to form the oxolane ring.
Introduction of the azido group: The azido group is introduced via nucleophilic substitution reactions, often using sodium azide as the azide source.
Attachment of the purine base: The purine base is attached through glycosylation reactions, which typically require the use of Lewis acids as catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
(2R,3S,5S)-4-azido-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon is a typical reducing agent.
Substitution: Sodium azide is commonly used for introducing the azido group.
Major Products
The major products formed from these reactions include amines, aldehydes, and various substituted derivatives, depending on the reaction conditions and reagents used.
科学研究应用
(2R,3S,5S)-4-azido-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving nucleic acids and their analogs.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2R,3S,5S)-4-azido-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol involves its interaction with nucleic acids. The azido group can participate in click chemistry reactions, allowing for the labeling and modification of nucleic acids. The purine base can form hydrogen bonds with complementary nucleotides, facilitating its incorporation into nucleic acid structures.
相似化合物的比较
Similar Compounds
2’-Azido-2’-deoxyadenosine: Similar in structure but lacks the dimethylamino group.
3’-Azido-3’-deoxythymidine: Another nucleoside analog with an azido group but different base and sugar moiety.
Uniqueness
The uniqueness of (2R,3S,5S)-4-azido-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol lies in its combination of the azido group and the dimethylamino purine base, which provides distinct chemical reactivity and biological activity compared to other similar compounds.
属性
分子式 |
C12H16N8O3 |
|---|---|
分子量 |
320.31 g/mol |
IUPAC 名称 |
(2R,3S,5S)-4-azido-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C12H16N8O3/c1-19(2)10-8-11(15-4-14-10)20(5-16-8)12-9(22)7(17-18-13)6(3-21)23-12/h4-7,9,12,21-22H,3H2,1-2H3/t6-,7?,9+,12-/m1/s1 |
InChI 键 |
GORXDLHZLOGRKN-PNBVFFBSSA-N |
手性 SMILES |
CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@H](C([C@H](O3)CO)N=[N+]=[N-])O |
规范 SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)N=[N+]=[N-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[D-Pro2,D-Trp7,9] Substance P](/img/structure/B15141444.png)




![[4-[[2-amino-4-(butylamino)pyrido[3,2-d]pyrimidin-6-yl]methyl]phenyl]methyl-dimethyl-[[4-[[(2R)-2-[(5-nitropyridin-2-yl)disulfanyl]propoxy]carbonylamino]phenyl]methyl]azanium;formate](/img/structure/B15141476.png)




